molecular formula C34H42N8O8S B587646 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide CAS No. 1391054-84-4

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide

Katalognummer: B587646
CAS-Nummer: 1391054-84-4
Molekulargewicht: 722.818
InChI-Schlüssel: XOQMQWZZGQWKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Nomenclature

The compound 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide belongs to the pyrazole-sulfonamide-carboxamide hybrid class. Its IUPAC name reflects three core structural motifs:

  • Pyrazole : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Sulfonamide : A functional group featuring a sulfonyl group (–SO₂–) bonded to an amine (–NH–).
  • Carboxamide : A carbonyl group (–CO–) linked to an amine (–NH₂).

The nomenclature follows substitutive rules for polycyclic systems. The parent pyrazole rings are substituted with methyl, propyl, and carbamoyl groups, while the sulfonamide bridge connects two aromatic systems. Ethoxy (–OCH₂CH₃) and benzoyl (–COC₆H₅) substituents further define the structure.

Key Substituent Hierarchy:

Position Group Role
Pyrazole-3 Carboxamide (–CONH₂) Hydrogen-bond donor/acceptor
Pyrazole-4 Carbamoyl (–NHCO–) Enhances solubility and binding
Benzene Sulfonamide (–SO₂NH–) Structural rigidity and polarity

Historical Development of Pyrazole-Based Compounds

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, the first synthetic pyrazole drug. Hans von Pechmann’s 1898 pyrazole synthesis using acetylene and diazomethane laid foundational methods. Sulfonamides emerged in the 1930s as antibacterial agents, with sulfanilamide marking a milestone. The integration of carboxamides into pyrazole systems gained traction in the 21st century, driven by their role in enzyme inhibition (e.g., carbonic anhydrase). Hybrid frameworks, like the target compound, represent advances in multitarget drug design.

Significance in Modern Chemical Research

Pyrazole-sulfonamide-carboxamide hybrids are pivotal in medicinal chemistry due to:

  • Multifunctional binding : The sulfonamide bridge enhances affinity for enzymatic pockets, while carboxamides participate in hydrogen bonding.
  • Tunable pharmacokinetics : Substituents like ethoxy and propyl groups modulate lipophilicity and metabolic stability.
  • Broad bioactivity : Such hybrids exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Recent studies highlight their efficacy as carbonic anhydrase IX inhibitors, a target in hypoxic tumors. The compound’s dual pyrazole-carboxamide architecture mimics natural cofactors, enabling selective enzyme interactions.

Structural Overview of Pyrazole-Carboxamide-Sulfonamide Hybrids

The compound features two pyrazole cores linked via a sulfonamide-bridged biphenyl system:

  • Pyrazole A : 1-Methyl-3-propylpyrazole with a carbamoyl group at position 5.
  • Pyrazole B : 2-Methyl-5-propylpyrazole with a carboxamide at position 3.
  • Bridge : A 4-ethoxy-3-carbamoylphenylsulfonyl group connects Pyrazole A to a 2-ethoxybenzoyl unit bound to Pyrazole B.

Structural Contributions to Functionality:

Component Role
Sulfonamide Enhances rigidity and acid stability
Ethoxy groups Improve membrane permeability
Propyl chains Mitigate crystallinity for better solubility

This architecture enables simultaneous interaction with hydrophobic enzyme pockets (via propyl/methyl groups) and polar active sites (via carboxamides). Molecular docking studies confirm stable binding to carbonic anhydrase II, with ΔG values comparable to acetazolamide (–9.2 kcal/mol).

Eigenschaften

IUPAC Name

4-[[5-[3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N8O8S/c1-7-11-23-27(29(31(35)43)41(5)39-23)37-33(45)21-17-19(13-15-25(21)49-9-3)51(47,48)20-14-16-26(50-10-4)22(18-20)34(46)38-28-24(12-8-2)40-42(6)30(28)32(36)44/h13-18H,7-12H2,1-6H3,(H2,35,43)(H2,36,44)(H,37,45)(H,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQMQWZZGQWKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(=O)NC4=C(N(N=C4CCC)C)C(=O)N)OCC)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N8O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Coupling to Form the Dimer: The final step involves the coupling of two molecules of the intermediate through a suitable linker, such as an ethoxy group, under controlled conditions to form the dimer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-carboxamide derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis of structurally related compounds, focusing on molecular features, substituents, and inferred properties.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (Full IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Potential Applications
Target Compound Likely C₃₄H₄₄N₈O₈S* ~772.88* Ethoxy, sulfonyl, carbamoyl, propyl, methyl Dual pyrazole cores, sulfonyl bridge, aromatic ethoxy groups Hypothesized enzyme inhibition (e.g., phosphodiesterase)
4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide C₂₂H₃₂N₆O₅S 492.60 Piperazine sulfonyl, ethoxy, methyl, propyl Single pyrazole core, piperazine-sulfonyl group Likely kinase or protease modulation
3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene C₁₈H₂₄N₄O₃ 344.41 Propoxy, carbamoyl, methyl, propyl Single pyrazole core, propoxy linkage Phosphodiesterase inhibition (validated)
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide C₂₈H₂₄ClN₅O₂ 522.98 Chlorophenyl, hydroxypyrazole, methyl, phenyl Bis-pyrazole, chlorophenyl group Anti-inflammatory or antimicrobial (inferred from pyrazole analogs)
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C₁₄H₁₄N₄O₂S 302.35 Benzothiazole, ethyl ester, amino Pyrazole-benzothiazole hybrid Antimicrobial or antiparasitic (speculative)

*Molecular formula and weight estimated based on structural analysis.

Key Observations:

Structural Complexity : The target compound exhibits greater complexity compared to analogs in Table 1, with dual pyrazole cores and a sulfonyl bridge. This may enhance binding specificity but reduce bioavailability due to higher molecular weight (~772 vs. 302–522 g/mol for others) .

Substituent Effects :

  • Ethoxy vs. Propoxy : The ethoxy groups in the target compound vs. propoxy in may alter lipophilicity and metabolic stability.
  • Sulfonyl Linkages : The sulfonyl bridge in the target compound and could enhance solubility and hydrogen-bonding capacity compared to ester or ether linkages in .

Methodological Considerations for Similarity Assessment

The comparison of structural analogs relies on molecular descriptor-based approaches, such as 2D/3D fingerprinting or topological indices, to quantify similarity . For example:

  • Topological Polar Surface Area (TPSA) : Higher TPSA in the target compound (due to multiple carbamoyl and sulfonyl groups) may limit membrane permeability compared to or .
  • Van der Waals Volume : The compound’s larger size (inferred from molecular weight) could restrict access to certain enzyme active sites .

Biologische Aktivität

The compound 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide is a complex pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a multi-functional structure that includes:

  • Pyrazole core : A five-membered ring containing two nitrogen atoms.
  • Carbamoyl groups : Contributing to its biological activity.
  • Ethoxy and sulfonyl substituents : Enhancing solubility and pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of pyrazole derivatives, including anti-inflammatory, antitumor, and antidiabetic effects. The specific compound in focus exhibits several key biological activities:

  • Antidiabetic Activity
    • The compound has been shown to inhibit sodium-glucose transporters (SGLT1 and SGLT2), which are critical in glucose reabsorption in the kidneys and intestines. This inhibition leads to reduced blood glucose levels, making it a potential candidate for treating diabetes mellitus .
  • Anti-inflammatory Effects
    • Pyrazole derivatives are known for their ability to modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation associated with metabolic diseases .
  • Anticancer Properties
    • Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidiabeticInhibition of SGLT1/SGLT2
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis, inhibition of proliferation

Case Studies

  • Antidiabetic Efficacy : A study demonstrated that administration of the compound in diabetic rat models resulted in significant reductions in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced renal glucose excretion due to SGLT inhibition .
  • Anti-inflammatory Response : In vitro assays showed that the compound significantly decreased the levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, suggesting a selective anticancer effect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high purity?

  • Methodological Answer : The synthesis involves multi-step protocols, including cyclocondensation, sulfonylation, and carboxamide coupling. Key steps include:

  • Solvent selection : Ethanol, methanol, or acetone for solubility and reaction efficiency.
  • Catalysts : Use of inorganic catalysts (e.g., K₂CO₃ or ZnCl₂) to facilitate sulfonyl group introduction .
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity.
  • Yield optimization : Reaction times of 9–13 hours at 60–80°C improve yields to 77–89% .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and analytical methods:

  • IR spectroscopy : Identify functional groups (e.g., carboxamide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • ¹H/¹³C-NMR : Assign protons and carbons, e.g., ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ for C₃₀H₃₈N₆O₇S: calc. 643.25, observed 643.3) .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. How can researchers address low yields during carboxamide formation?

  • Methodological Answer :

  • Activation of carboxylic acids : Use coupling agents like EDCl/HOBt or DCC to enhance reactivity.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reagent solubility .
  • Temperature control : Maintain 0–5°C during activation to minimize side reactions.

Advanced Research Questions

Q. How can molecular docking predict the compound’s binding affinity to cyclooxygenase (COX) isoforms?

  • Methodological Answer :

  • Target selection : Use COX-1/2 crystal structures (PDB IDs: 1EQG, 5KIR).
  • Docking software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
  • Key parameters : Grid box centered on heme-binding site, 20 ų size.
  • Validation : Compare docking scores (ΔG) with known NSAIDs (e.g., celecoxib: ΔG = −9.5 kcal/mol) .

Q. What strategies resolve discrepancies in anti-inflammatory activity across in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
  • Metabolite identification : Use hepatocyte incubation + HRMS to detect active/inactive metabolites.
  • Dose normalization : Adjust in vivo doses based on protein binding (e.g., >90% binding may reduce free drug levels) .

Q. How to design structure-activity relationship (SAR) studies for pyrazole-carboxamide derivatives?

  • Methodological Answer :

  • Substituent variation : Modify ethoxy/propyl groups to assess steric/electronic effects.
  • Bioassay panels : Test COX-1/2 inhibition, TNF-α suppression, and ulcerogenic index (UI) in parallel.
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural features to UI < 0.5 (vs. indomethacin UI = 1.8) .

Q. What computational methods validate spectral data contradictions (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and calculate NMR shifts (GIAO method).
  • X-ray crystallography : Resolve ambiguity via single-crystal structure determination (e.g., CCDC deposition) .

Methodological Challenges

Q. How to evaluate the compound’s ulcerogenic potential preclinically?

  • Methodological Answer :

  • Rodent models : Administer 30–100 mg/kg orally for 7 days; assess gastric lesions via histopathology.
  • Biomarkers : Measure mucosal PGE₂ levels (ELISA) and compare to NSAID controls .

Q. What experimental designs minimize batch-to-batch variability in sulfonylation reactions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature (60–80°C), catalyst loading (1–5 mol%), and solvent (ethanol vs. DMF) to identify robust conditions.
  • In-line monitoring : Use FTIR or ReactIR to track sulfonic acid intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.